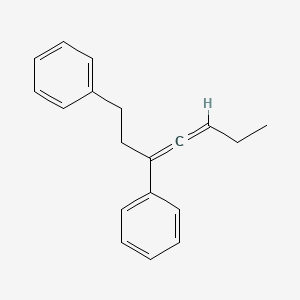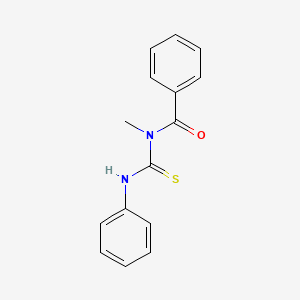![molecular formula C12H9F2NO3 B14356995 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione CAS No. 96015-83-7](/img/structure/B14356995.png)
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione is a chemical compound with a unique structure that includes a difluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrolidine-2,5-dione core
Preparation Methods
The synthesis of 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione typically involves the reaction of 2-(difluoromethoxy)phenyl isocyanate with appropriate precursors under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve scaling up these reactions using continuous flow processes and optimizing reaction parameters to achieve efficient production.
Chemical Reactions Analysis
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of these targets. The pyrrolidine-2,5-dione core may also play a role in the compound’s overall activity by stabilizing the interaction with the target molecules .
Comparison with Similar Compounds
1-[2-(Difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione can be compared with other similar compounds, such as:
2-(Difluoromethoxy)phenyl isocyanate: This compound shares the difluoromethoxy group but has different reactivity and applications.
2-(Difluoromethoxy)phenyl isothiocyanate: Similar in structure but contains an isothiocyanate group instead of a pyrrolidine-2,5-dione core.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
96015-83-7 |
|---|---|
Molecular Formula |
C12H9F2NO3 |
Molecular Weight |
253.20 g/mol |
IUPAC Name |
1-[2-(difluoromethoxy)phenyl]-3-methylidenepyrrolidine-2,5-dione |
InChI |
InChI=1S/C12H9F2NO3/c1-7-6-10(16)15(11(7)17)8-4-2-3-5-9(8)18-12(13)14/h2-5,12H,1,6H2 |
InChI Key |
OKRIQRCOESCMPV-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=CC=CC=C2OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


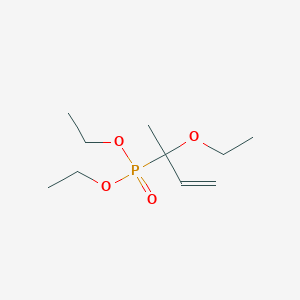
![3-{4-[3-(Dodecyloxy)-3-oxoprop-1-EN-1-YL]phenyl}prop-2-enoic acid](/img/structure/B14356926.png)


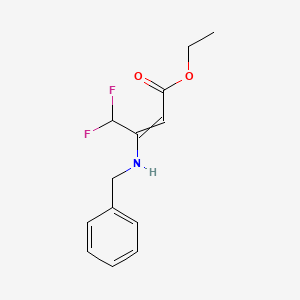
![7-Benzyl-9-hydroxy-3-phenyl-3lambda~5~-phosphabicyclo[3.3.1]nonan-3-one](/img/structure/B14356952.png)

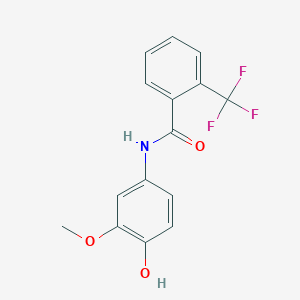
![S-Ethyl methyl[1-(4-methylphenyl)ethyl]carbamothioate](/img/structure/B14356966.png)
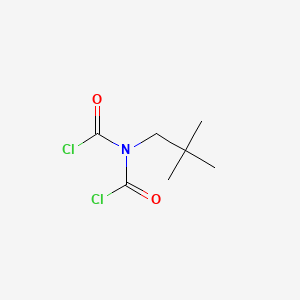
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] N-methylcarbamate](/img/structure/B14356978.png)
![Benzoic acid,4-butoxy-,4-[(4-butyl-2-methylphenyl)azo]phenyl ester](/img/structure/B14356986.png)
